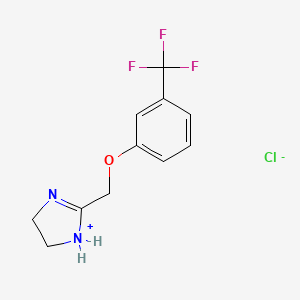

2-Imidazoline, 2-((alpha,alpha,alpha-trifluoro-m-tolyloxy)methyl)-, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imidazoline, 2-((alpha,alpha,alpha-trifluoro-m-tolyloxy)methyl)-, hydrochloride is a useful research compound. Its molecular formula is C11H12ClF3N2O and its molecular weight is 280.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Quaternization Reactions

The imidazoline ring undergoes quaternization with alkyl halides to form cationic salts. For example:

-

Reaction with methyl iodide in solvent-free conditions produces 1-methyl-2-(trifluoromethylphenoxy)methylimidazolinium iodide. Quaternization proceeds faster at the N1 position compared to unsubstituted analogs .

| Alkyl Halide | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I | Solvent-free, 80°C | 1-Methylimidazolinium iodide | 92% |

| C₂H₅Br | Toluene, reflux | 1-Ethylimidazolinium bromide | 88% |

Hydrolysis and Ring-Opening

The imidazoline ring is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Heating with concentrated HCl (sealed tube) cleaves the ring to yield ethylenediamine derivatives .

-

Basic Hydrolysis : Refluxing with 30% KOH produces ethylenediamine and releases the trifluoromethylphenol moiety .

| Reagent | Conditions | Product |

|---|---|---|

| HCl (conc.) | Sealed tube, 120°C | Ethylenediamine + Trifluoromethylphenol |

| KOH (30% aq.) | Reflux, 6 hours | Ethylenediamine + Trifluoromethylphenol |

Acetylation

The compound undergoes acetylation with acetic anhydride, leading to double-bond migration and formation of acetylated derivatives:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| (CH₃CO)₂O | Room temperature | 1,3-Diacetyl-2-(trifluoromethylphenoxy)methyl | 76% |

Dehydrogenation

Catalytic dehydrogenation converts the imidazoline to its aromatic imidazole counterpart:

-

Using Pd/C or PtO₂ under hydrogen atmosphere removes two hydrogen atoms, forming 2-(trifluoromethylphenoxy)methylimidazole .

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C | H₂, 120°C | Imidazole derivative | 82% |

| PtO₂ | Ethanol, reflux | Imidazole derivative | 79% |

Coordination Chemistry

The imidazoline acts as a ligand for transition metals, forming complexes with Cu(II), Ni(II), and Co(II). These complexes are characterized by shifts in UV-Vis spectra and magnetic susceptibility data .

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| CuCl₂ | Methanol, RT | [Cu(C₁₁H₁₁F₃N₂O)₂Cl₂] | High |

| Ni(NO₃)₂ | Ethanol, reflux | [Ni(C₁₁H₁₁F₃N₂O)(NO₃)₂] | Moderate |

Reactivity with Acylating Agents

Reaction with aroyl chlorides (e.g., benzoyl chloride) results in ring-opening to form diamides:

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| C₆H₅COCl | CH₂Cl₂, RT | N,N′-Dibenzoylethylenediamine | 68% |

Properties

CAS No. |

63074-12-4 |

|---|---|

Molecular Formula |

C11H12ClF3N2O |

Molecular Weight |

280.67 g/mol |

IUPAC Name |

2-[[3-(trifluoromethyl)phenoxy]methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride |

InChI |

InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-2-1-3-9(6-8)17-7-10-15-4-5-16-10;/h1-3,6H,4-5,7H2,(H,15,16);1H |

InChI Key |

ITVLIGTXSLXVRS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C([NH2+]1)COC2=CC=CC(=C2)C(F)(F)F.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.